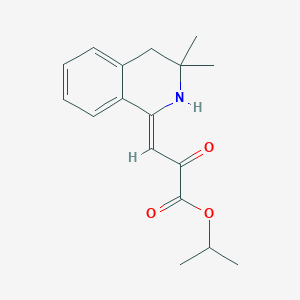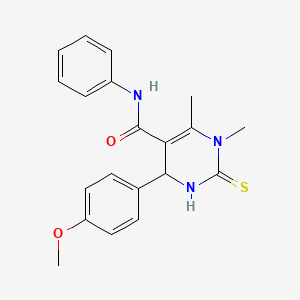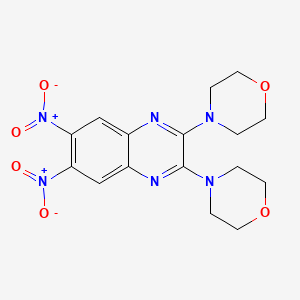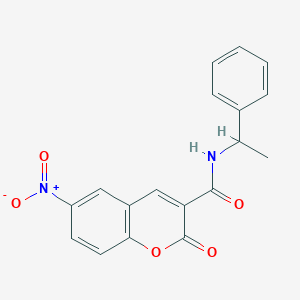![molecular formula C15H22N2O2 B4963527 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline](/img/structure/B4963527.png)
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline, commonly known as DMAC, is a chemical compound that has been widely used in scientific research due to its unique properties. DMAC is a highly versatile compound that has been utilized in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
DMAC's mechanism of action is not fully understood. However, it is believed that DMAC binds to proteins and DNA through hydrogen bonding and hydrophobic interactions. DMAC has been shown to bind to the minor groove of DNA and has been used as a DNA intercalator. DMAC has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
DMAC has been shown to have biochemical and physiological effects. DMAC has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. DMAC has also been shown to have antitumor activity and has been used in cancer research. DMAC has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
实验室实验的优点和局限性
DMAC has several advantages for lab experiments. DMAC is a highly fluorescent compound that can be easily detected using fluorescence spectroscopy. DMAC is also a highly versatile compound that can be used in various fields of research. However, DMAC has some limitations for lab experiments. DMAC is a toxic compound that requires careful handling. DMAC is also a relatively expensive compound that may not be accessible to all researchers.
未来方向
There are several future directions for DMAC research. DMAC has been used as a fluorescent probe to study the binding of ligands to proteins and DNA. Future research could focus on the development of new DMAC derivatives that have improved binding affinity and selectivity for specific targets. DMAC has also been used as a fluorescent substrate to study enzyme kinetics and inhibition. Future research could focus on the development of new DMAC derivatives that have improved enzymatic activity and selectivity. DMAC has also been shown to have antitumor activity. Future research could focus on the development of new DMAC derivatives that have improved antitumor activity and selectivity.
Conclusion
In conclusion, DMAC is a highly versatile compound that has been extensively used in scientific research. DMAC has been utilized in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. DMAC has several advantages for lab experiments, including its high fluorescence and versatility. However, DMAC also has some limitations, including its toxicity and expense. Future research could focus on the development of new DMAC derivatives that have improved binding affinity, enzymatic activity, and antitumor activity.
合成方法
DMAC can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,6-dimethyl-4-nitroaniline with morpholine in the presence of a reducing agent, such as iron powder or tin(II) chloride. The resulting intermediate is then treated with dimethylformamide dimethyl acetal to yield DMAC. This method has been widely used due to its simplicity and high yield.
科学研究应用
DMAC has been extensively used in scientific research due to its unique properties. DMAC is a fluorescent compound that has been utilized in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. DMAC has been used as a fluorescent probe to study the binding of ligands to proteins and DNA. DMAC has also been used as a fluorescent substrate to study enzyme kinetics and inhibition.
属性
IUPAC Name |
[4-(dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-17(10-12(2)19-11)15(18)13-5-7-14(8-6-13)16(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCICSXTVHCSXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethylamino)phenyl](2,6-dimethylmorpholin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-propoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4963451.png)
![2-({1-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4963456.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(3,4-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B4963461.png)


![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4963497.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963505.png)


![7-chloro-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4963547.png)
![2-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4963555.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-pyrimidinylacetamide](/img/structure/B4963566.png)